molecular formula C18H24N2O5 B7281991 CID 136561996

CID 136561996

Cat. No.: B7281991
M. Wt: 348.4 g/mol
InChI Key: RCMCOFXUPOWPSE-UHFFFAOYSA-N
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Description

Based on methodologies outlined in the evidence, its characterization would typically involve advanced analytical techniques such as GC-MS (to determine volatile components and purity) and NMR spectroscopy (for structural elucidation) . If CID 136561996 belongs to a class like oscillatoxin derivatives (as seen in ), it may share a polyketide backbone with functional groups such as epoxides or methyl branches, which are common in marine-derived toxins. However, without explicit data, this remains speculative.

Properties

InChI

InChI=1S/C18H24N2O5/c1-12(2)10-19-16(21)20-14-5-3-4-13-15(14)18(24-8-9-25-18)11-17(13)22-6-7-23-17/h3-5,12H,6-11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMCOFXUPOWPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=CC=CC2=C1C3(CC24OCCO4)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 136561996, a comparison is constructed using analogous compounds and methodologies from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name CID Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) Key Functional Groups Biological Activity
This compound 136561996 Not available Not available Not available Not available Hypothesized: Epoxide, ester Potential cytotoxicity
Oscillatoxin D 101283546 C34H50O8 610.75 4.2 0.15 Epoxide, lactone Tumor-promoting activity
30-Methyl-oscillatoxin D 185389 C35H52O8 624.77 4.5 0.12 Methyl branch, epoxide Cytotoxic, anti-inflammatory
Tubocuraine 6000 C37H48N2O6 610.77 2.8 0.08 Quaternary ammonium, ether Neuromuscular blocking

<sup>a</sup>LogP values predicted using XLOGP3 ().

Key Findings :

Structural Similarities :

  • If this compound is an oscillatoxin analog, it may share a macrocyclic lactone core with oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389). Methylation or hydroxylation patterns could differentiate its bioactivity .
  • Unlike Tubocuraine (CID 6000), which contains a quaternary ammonium group for neuromuscular activity, this compound likely lacks this feature, suggesting divergent mechanisms .

Functional Differences :

  • Oscillatoxin derivatives exhibit tumor-promoting or anti-inflammatory effects, whereas Tubocuraine targets ion channels. This compound’s hypothesized epoxide group may confer reactivity with cellular nucleophiles, akin to oscillatoxins .
  • highlights solubility and LogP as critical for bioavailability. Oscillatoxin D’s low solubility (0.15 mg/mL) limits its therapeutic use, suggesting this compound might require formulation optimization if similarly hydrophobic.

Analytical Characterization :

  • GC-MS and vacuum distillation data () could isolate this compound from complex mixtures, while HRMS and 2D-NMR () would confirm its structure. For example, oscillatoxin derivatives are identified via <sup>13</sup>C NMR shifts at 170–175 ppm for lactone carbonyls .

Research Implications and Gaps

  • Synthetic Accessibility: notes that compounds with a synthetic accessibility score ≤3.0 (e.g., oscillatoxin D at 2.07) are feasible to produce. This compound’s synthetic pathway might mirror this, requiring palladium catalysts for cross-coupling reactions .
  • Toxicity Alerts: PAINS and Brenk filters () would screen this compound for problematic substructures. Oscillatoxins lack PAINS alerts, suggesting this compound may also be viable for drug discovery if non-toxic.

Q & A

Q. How should I structure the "Discussion" section to contextualize this compound’s novel findings?

  • Organize content hierarchically:
  • Primary findings: Compare results with prior studies (e.g., "Our IC50 of 2.3 nM contrasts with Smith et al.’s 5.1 nM, likely due to differences in buffer ionic strength").
  • Limitations: Acknowledge sample size or model system constraints.
  • Theoretical implications: Propose mechanisms for observed phenomena (e.g., "pH-dependent binding suggests histidine residue involvement").
  • Practical applications: Suggest translational steps (e.g., "Co-administration with [drug] may mitigate hepatotoxicity") .

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